2-Bromo-1-(1,2-dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one
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Overview
Description
2-Bromo-1-(1,2-dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one: is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a dimethylated indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(1,2-dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one typically involves the bromination of 1-(1,2-dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually performed at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Bromo-1-(1,2-dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Major Products:
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 2-Bromo-1-(1,2-dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound in the development of new drugs or as a probe to study biological pathways and mechanisms.
Medicine: In medicine, the compound’s potential therapeutic properties are explored. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(1,2-dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
- 2-Bromo-1-(1,2-dimethyl-1H-indol-3-YL)-ethanone
- 2-Bromo-1-(1,2-dimethyl-1H-indol-3-YL)-propan-1-one
- 2-Bromo-1-(1,2-dimethyl-1H-indol-3-YL)-butan-1-one
Comparison: Compared to its analogs, 2-Bromo-1-(1,2-dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one is unique due to the presence of two fluorine atoms. This fluorination can significantly alter the compound’s chemical properties, such as its reactivity, stability, and biological activity. The fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.
Properties
Molecular Formula |
C12H10BrF2NO |
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Molecular Weight |
302.11 g/mol |
IUPAC Name |
2-bromo-1-(1,2-dimethylindol-3-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C12H10BrF2NO/c1-7-10(11(17)12(13,14)15)8-5-3-4-6-9(8)16(7)2/h3-6H,1-2H3 |
InChI Key |
IBUFVZFURAKIFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(F)(F)Br |
Origin of Product |
United States |
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